Kinoprene

Description

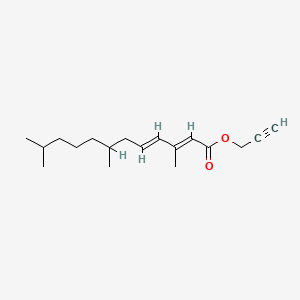

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-6-13-20-18(19)14-17(5)12-8-11-16(4)10-7-9-15(2)3/h1,8,12,14-16H,7,9-11,13H2,2-5H3/b12-8+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRBKIRIBLNOAM-WHVZTFIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CC=CC(=CC(=O)OCC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(C)C/C=C/C(=C/C(=O)OCC#C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032624 | |

| Record name | Kinoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42588-37-4, 37882-31-8 | |

| Record name | Kinoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42588-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZR 777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037882318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kinoprene [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042588374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kinoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kinoprene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KINOPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IW5NLQ04R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Kinoprene in Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinoprene is a synthetic chemical compound classified as a juvenile hormone analog (JHA). It mimics the biological activity of insect juvenile hormone (JH), a critical regulator of development, metamorphosis, and reproduction. By acting as a potent agonist of the juvenile hormone receptor, this compound disrupts these vital physiological processes, leading to mortality or reproductive sterility in target insect pests. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its study.

Core Mechanism of Action: Hijacking the Juvenile Hormone Signaling Pathway

The primary mode of action of this compound is the disruption of the endocrine system in insects by mimicking the natural juvenile hormones (JHs).[1] JHs are sesquiterpenoid hormones that play a crucial role in preventing metamorphosis during larval or nymphal stages and promoting vitellogenesis (yolk protein synthesis) in adult females.[2][3] this compound, as a JHA, binds to and activates the juvenile hormone receptor (JHR), leading to inappropriate gene expression and subsequent developmental and reproductive abnormalities.

The Molecular Target: The Juvenile Hormone Receptor (Methoprene-tolerant)

The intracellular receptor for JH and its analogs, including this compound, is the "Methoprene-tolerant" (Met) protein.[1][4] Met is a transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH-PAS) family of proteins.[1][5] The Met protein contains a ligand-binding pocket within its PAS-B domain, which is responsible for recognizing and binding JH and JHAs with high affinity, typically in the nanomolar range.[6]

Upon binding of this compound, the Met receptor undergoes a conformational change, which facilitates its heterodimerization with another bHLH-PAS protein, often referred to as Taiman (Tai) or Steroid Receptor Coactivator (SRC).[1] This activated this compound-Met-Tai complex then binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.[7] This binding event modulates the transcription of these genes, leading to the physiological effects observed after this compound exposure.

Downstream Physiological and Developmental Effects

The activation of the JH signaling pathway by this compound at inappropriate times during the insect life cycle leads to a variety of detrimental effects:

-

Inhibition of Metamorphosis: Application of this compound to late-instar larvae or pupae prevents the normal decline in JH titer that is necessary to trigger metamorphosis. This results in the formation of non-viable intermediates, failure to emerge as adults, or the development of sterile adults.[5]

-

Disruption of Reproduction: In adult female insects, this compound can interfere with oogenesis and embryogenesis.[7] It can induce the expression of vitellogenin, the yolk protein precursor, at inappropriate times or disrupt its uptake by developing oocytes, leading to reduced fecundity and egg viability.[8][9]

-

Ovicidal Activity: this compound can also exhibit ovicidal effects, preventing the hatching of eggs laid by treated females.[10]

Quantitative Data on this compound Efficacy

The biological activity of this compound varies among different insect species and developmental stages. The following tables summarize available quantitative data on its efficacy.

| Insect Species | Developmental Stage | Bioassay Type | LC50 | Reference |

| Culex pipiens (Common House Mosquito) | 4th Instar Larvae | 24-hour exposure | 24.54 µg/L | [10] |

| Apis mellifera (Honeybee) | Adult | Contact (acute) | 35 µ g/bee | [11] |

Table 1: Lethal Concentration (LC50) and Lethal Dose (LD50) of this compound for Selected Insect Species.

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that is lethal to 50% of the test population. LD50 (Lethal Dose 50) is the dose of a chemical that is lethal to 50% of the test population.

| JHA | Insect Species | Receptor | Binding Affinity (Kd) | Reference |

| JH III | Tribolium castaneum | Met | 2.94 ± 0.68 nM | [6] |

| Methoprene | Drosophila melanogaster | Met | Not specified, but high affinity | [4] |

Table 2: Binding Affinity of Juvenile Hormone Analogs to the Met Receptor.

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to investigate the mechanism of action of this compound.

Insecticide Bioassay for Determining LC50

This protocol describes a standard method for determining the lethal concentration of this compound against insect larvae.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone). From the stock solution, prepare a series of serial dilutions to create a range of test concentrations.

-

Insect Rearing: Rear the target insect species under controlled laboratory conditions (temperature, humidity, photoperiod) to ensure a homogenous test population.

-

Exposure: For aquatic insects like mosquito larvae, add the this compound solutions to rearing water containing a known number of late-instar larvae. For terrestrial insects, a diet incorporation method or topical application can be used. Include a control group treated with the solvent only.

-

Observation: Monitor the larvae at regular intervals (e.g., 24, 48, 72 hours) and record mortality.

-

Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals from the mortality data.[12][13]

Juvenile Hormone Receptor Binding Assay

This protocol outlines a method to assess the binding of this compound to the Met receptor.

-

Receptor Preparation: Express and purify the Met protein from the target insect species using a recombinant protein expression system (e.g., baculovirus in insect cells).[14]

-

Radioligand Binding: Use a radiolabeled JHA (e.g., [³H]-methoprene or a custom-synthesized radiolabeled this compound) as the ligand.

-

Competition Assay: Incubate the purified Met protein with a constant concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.[14]

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The data can be fitted to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), from which the binding affinity (Ki) can be calculated.

Gene Expression Analysis by RT-qPCR

This protocol describes how to measure the effect of this compound on the expression of target genes.

-

This compound Treatment: Expose the target insects to a sublethal concentration of this compound for a specific duration.

-

RNA Extraction: Extract total RNA from the treated and control insects using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target gene (e.g., vitellogenin) and a reference gene (e.g., actin or GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of the target gene in the this compound-treated group compared to the control group using the 2^-ΔΔCt method.[15]

Visualizing the Molecular Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Figure 1: Signaling pathway of this compound action in an insect cell.

Figure 2: Experimental workflow for an insecticide bioassay.

Conclusion

This compound exerts its insecticidal effects by acting as a potent mimic of juvenile hormone, thereby activating the Met receptor and disrupting the normal hormonal regulation of development and reproduction. Its specific mode of action makes it a valuable tool for integrated pest management, particularly in strategies aimed at managing insecticide resistance. A thorough understanding of its molecular mechanism, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development and responsible use of this compound and other JHAs in insect control. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in this field.

References

- 1. entu.cas.cz [entu.cas.cz]

- 2. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 3. Juvenile Hormone Regulates Vitellogenin Gene Expression through Insulin-like Peptide Signaling Pathway in the Red Flour Beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Juvenile hormone receptor Methoprene tolerant: Functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The biosynthesis and processing of vitellogenin in the fat bodies of females and males of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound [sitem.herts.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. www8.sas.com [www8.sas.com]

- 14. Purification of an insect juvenile hormone receptor complex enables insights into its post-translational phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Involvement of Two Paralogous Methoprene-Tolerant Genes in the Regulation of Vitellogenin and Vitellogenin Receptor Expression in the Rice Stem Borer, Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Pathway of Kinoprene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinoprene is a potent insect growth regulator that functions as a juvenile hormone mimic, disrupting the normal development and maturation of pest insects. As a farnesane sesquiterpenoid, its chemical structure has been optimized for stability and activity, making it a valuable tool in integrated pest management programs. This technical guide provides a detailed overview of a plausible synthetic pathway for this compound, outlining the key chemical transformations and intermediates involved. While the precise industrial synthesis of this compound is proprietary, the route described herein is based on established and widely utilized reactions in organic chemistry for the construction of similar acyclic terpenoids. This document also details the mode of action of this compound through the juvenile hormone signaling pathway and provides generalized experimental protocols for the key reaction types in its synthesis.

Introduction

This compound, chemically known as prop-2-ynyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate, is a synthetic insecticide that mimics the action of juvenile hormone III. It is particularly effective against homopteran pests such as aphids, whiteflies, and mealybugs. Unlike traditional neurotoxic insecticides, this compound exhibits a more targeted mode of action, interfering with the hormonal regulation of insect metamorphosis. This leads to the disruption of molting and emergence of viable adults, ultimately causing a collapse in the pest population. The commercial form of this compound is typically the (2E,4E,7S)-isomer, also referred to as S-kinoprene. This guide will focus on a plausible chemical synthesis of this compound and the biological pathway it modulates.

Proposed Chemical Synthesis of this compound

The chemical synthesis of this compound can be envisioned as a multi-step process starting from a readily available chiral precursor, (R)-citronellal. The synthesis involves the extension of the carbon chain, the stereoselective formation of the conjugated diene system, and a final esterification to introduce the propargyl group.

Key Intermediates in the Proposed Synthesis Pathway

The following table summarizes the key intermediates in a plausible synthetic route to this compound.

| Intermediate No. | Chemical Name | Molecular Formula | Role in Synthesis |

| 1 | (R)-Citronellal | C₁₀H₁₈O | Starting Material |

| 2 | (R,E)-5,9-Dimethyl-2-decenal | C₁₂H₂₀O | Aldehyde Intermediate |

| 3 | Ethyl (2E,4E,7R)-3,7,11-trimethyldodeca-2,4-dienoate | C₁₇H₂₈O₂ | Dienester Intermediate |

| 4 | (2E,4E,7R)-3,7,11-Trimethyldodeca-2,4-dienoic acid | C₁₅H₂₄O₂ | Carboxylic Acid Intermediate |

| 5 | This compound | C₁₈H₂₈O₂ | Final Product |

Proposed Synthesis Pathway Diagram

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthesis of this compound. These are illustrative and would require optimization for specific laboratory conditions.

Grignard Reaction and Oxidation to form Aldehyde Intermediate (2)

-

Grignard Reaction: To a solution of vinylmagnesium bromide in THF, cooled to 0 °C, a solution of (R)-citronellal (1) in THF is added dropwise. The reaction is stirred at 0 °C for 2 hours and then quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alcohol.

-

Oxidation: The crude alcohol is dissolved in dichloromethane and treated with pyridinium chlorochromate (PCC) at room temperature. The reaction mixture is stirred for 4 hours, after which the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford (R,E)-5,9-Dimethyl-2-decenal (2).

Horner-Wadsworth-Emmons Reaction to form Dienester Intermediate (3)

-

To a suspension of sodium hydride in anhydrous THF at 0 °C, triethyl phosphonoacetate is added dropwise. The mixture is stirred for 30 minutes at this temperature.

-

A solution of (R,E)-5,9-Dimethyl-2-decenal (2) in THF is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield Ethyl (2E,4E,7R)-3,7,11-trimethyldodeca-2,4-dienoate (3). The (2E,4E) isomer is the major product.[1][2][3][4][5]

Hydrolysis to form Carboxylic Acid Intermediate (4)

-

Ethyl (2E,4E,7R)-3,7,11-trimethyldodeca-2,4-dienoate (3) is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is acidified with dilute hydrochloric acid and extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give (2E,4E,7R)-3,7,11-Trimethyldodeca-2,4-dienoic acid (4).

Esterification to form this compound (5)

-

To a solution of (2E,4E,7R)-3,7,11-Trimethyldodeca-2,4-dienoic acid (4), propargyl alcohol, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane at 0 °C, a solution of N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane is added.[6]

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The precipitated dicyclohexylurea is removed by filtration.

-

The filtrate is washed with dilute hydrochloric acid and saturated sodium bicarbonate solution, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography to yield this compound (5).

Quantitative Data

As the detailed industrial synthesis of this compound is not publicly available, specific quantitative data such as reaction yields, temperatures, and pressures for each step are not available in the public domain. The yields of the individual reactions in the proposed pathway would be dependent on the specific reagents and conditions used and would require experimental optimization.

Mode of Action: The Juvenile Hormone Signaling Pathway

This compound exerts its insecticidal effect by mimicking the action of juvenile hormone (JH). JH is a crucial hormone in insects that regulates development, metamorphosis, and reproduction. High levels of JH maintain the larval state, while a decrease in JH titer is necessary for metamorphosis to the pupal and adult stages. This compound, as a JH mimic, binds to the juvenile hormone receptor, leading to the inappropriate activation of JH-responsive genes. This disrupts the normal developmental process, preventing the insect from reaching the reproductive adult stage.

Juvenile Hormone Signaling Pathway Diagram

Caption: Juvenile hormone signaling pathway activated by this compound.

Conclusion

This technical guide has outlined a plausible synthetic pathway for the insect growth regulator this compound, based on established organic chemistry principles. The proposed route starts from (R)-citronellal and utilizes key reactions such as the Grignard reaction, oxidation, the Horner-Wadsworth-Emmons reaction, and esterification to construct the final molecule. While specific quantitative data and detailed industrial protocols are not publicly available, the provided generalized experimental procedures offer a framework for the laboratory-scale synthesis of this important insecticide. Furthermore, the elucidation of the juvenile hormone signaling pathway provides a clear understanding of this compound's mode of action, which is crucial for its effective use in pest management and for the development of new, more selective insect growth regulators. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and agricultural science.

References

- 1. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. benchchem.com [benchchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Kinoprene Insecticide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinoprene is a synthetic insecticide that functions as a juvenile hormone analog (JHA), disrupting the normal growth and development of targeted insect pests. First registered in the United States in 1975, its development marked a significant step towards more target-specific and less broadly toxic methods of pest control. This technical guide provides a comprehensive overview of the discovery, history, mode of action, synthesis, and toxicological profile of this compound, with a focus on the commercially utilized (S)-kinoprene isomer. Detailed experimental protocols for key toxicological and efficacy assays are provided, along with visual representations of its signaling pathway and relevant experimental workflows.

Discovery and History

The development of this compound emerged from the broader scientific effort to understand and exploit the endocrine system of insects for pest management. Following the discovery of juvenile hormone (JH) and its role in regulating insect metamorphosis, researchers sought to synthesize chemical mimics that could disrupt this process.

This compound, also known by its developmental code ZR-777, was developed by Zoecon Corporation, a company at the forefront of JHA research. The initial registration for this compound in the United States was granted in 1975 for use as an insecticide on indoor non-food crops grown in greenhouses and nurseries.[1] The commercially produced form is the (2E,4E,7S)-isomer, known as S-kinoprene.[2] Over the years, the regulatory status of this compound has been reviewed, with reregistration eligibility decisions being made by agencies such as the U.S. Environmental Protection Agency (EPA).[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | prop-2-ynyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate | [3] |

| CAS Number | 65733-20-2 (for S-kinoprene) | [2] |

| Molecular Formula | C₁₈H₂₈O₂ | [2] |

| Molecular Weight | 276.41 g/mol | [4] |

| Appearance | Amber liquid | [4] |

| Odor | Faint fruity odor | [2] |

| Boiling Point | 115-116 °C at 0.04 mmHg | [4] |

| Vapor Pressure | 7.19 x 10⁻⁶ mmHg at 20°C | [4] |

| Water Solubility | 5.22 mg/L (ppm) | [4] |

| log Kow | 5.50 (estimated) | |

| Environmental Fate | Rapid photodegradation; Slow hydrolysis; Short soil half-life | [2] |

Mode of Action: Juvenile Hormone Mimicry

This compound exerts its insecticidal effect by mimicking the action of juvenile hormone (JH), a crucial regulator of insect development.[2] In immature insects, the presence of JH prevents metamorphosis during molting, ensuring the insect remains in a juvenile state. This compound, as a JHA, binds to the juvenile hormone receptor, Methoprene-tolerant (Met), a member of the bHLH-PAS family of transcription factors.[1][5] This binding event initiates a signaling cascade that ultimately disrupts the normal developmental program.

When insects are exposed to this compound during stages when their natural JH titers should be low, the insecticide artificially maintains the "status quo" signal, leading to a failure to transition to the next life stage. This can result in the formation of non-viable larval-pupal or nymphal-adult intermediates, sterile adults, or ovicidal effects.[5]

Below is a diagram illustrating the simplified juvenile hormone signaling pathway.

Caption: Simplified Juvenile Hormone Signaling Pathway.

Efficacy Against Target Pests

This compound is primarily used to control a range of pests in greenhouse and nursery settings. Its efficacy is dependent on the target species, developmental stage, and application rate. It is particularly effective against whiteflies, aphids, and mealybugs.[6][7][8][9]

| Target Pest | Species | LC₅₀ | Reference |

| Greenhouse Whitefly | Trialeurodes vaporariorum | Data not readily available in searched literature | |

| Green Peach Aphid | Myzus persicae | Data not readily available in searched literature | |

| Other Aphids & Whiteflies | Various | Effective control reported | [6][7][8][9] |

Toxicological Profile

The toxicological profile of S-kinoprene has been evaluated in various mammalian and non-target organism studies.

Mammalian Toxicity

| Test | Species | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | LD₅₀ | 1,649 mg/kg | [2] |

| Acute Dermal Toxicity | Rabbit | LD₅₀ | >2,000 mg/kg | [2] |

| Acute Inhalation Toxicity | Rat | LC₅₀ (4 hr) | >4.6 mg/L | [2] |

| Skin Irritation | Rabbit | - | Moderately irritating | [2] |

| Eye Irritation | Rabbit | - | Moderately irritating | [2] |

| Dermal Sensitization | Guinea Pig | - | Positive reaction (sensitizer) | [2] |

Ecotoxicity

The effects of S-kinoprene on non-target organisms have been assessed to determine its environmental risk.

| Organism | Species | Endpoint | Value | Reference |

| Fish (Trout) | Oncorhynchus mykiss | LC₅₀ (96 hr) | 20 mg/L | [2] |

| Aquatic Invertebrate | Daphnia magna | EC₅₀ (48 hr) | 0.113 mg/L | [2] |

| Honeybee | Apis mellifera | Acute Contact LD₅₀ | 35 µ g/bee | [10] |

Synthesis of S-Kinoprene

The synthesis of S-kinoprene involves a multi-step process. While a detailed, step-by-step proprietary synthesis is not publicly available, the general approach involves the construction of the dodecadienoate backbone followed by esterification with propargyl alcohol. The stereospecific synthesis of the (S)-enantiomer is crucial for its biological activity. A generalized synthetic scheme is outlined below.

Caption: Generalized Synthetic Workflow for S-Kinoprene.

Experimental Protocols

Detailed methodologies for key toxicological and efficacy assays are crucial for the evaluation of insecticides like this compound.

Determination of Acute Oral Toxicity (LD₅₀) in Rats (Modified from OECD 423)

Objective: To determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

Materials:

-

Test substance (S-kinoprene)

-

Vehicle (e.g., corn oil)

-

Sprague-Dawley rats (young adults, specific pathogen-free)

-

Oral gavage needles

-

Balances for weighing animals and test substance

-

Standard laboratory animal caging and environmental controls

Procedure:

-

Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.

-

Dose Preparation: Prepare a range of dose concentrations of the test substance in the selected vehicle.

-

Dosing: Administer a single oral dose of the test substance to fasted rats via gavage. A control group receives the vehicle only.

-

Observation: Observe animals for mortality and clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dosing) and then daily for 14 days.

-

Data Collection: Record the number of mortalities in each dose group.

-

LD₅₀ Calculation: Calculate the LD₅₀ value using a validated statistical method (e.g., probit analysis).

Skin Sensitization: Guinea Pig Maximization Test (OECD 406)

Objective: To assess the potential of a substance to cause skin sensitization.

Materials:

-

Test substance (S-kinoprene)

-

Vehicle (e.g., acetone, ethanol)

-

Freund's Complete Adjuvant (FCA)

-

Albino guinea pigs (young adults)

-

Clippers for hair removal

-

Occlusive patches

-

Hypodermic needles and syringes

Procedure:

-

Induction Phase - Intradermal Injections (Day 0):

-

Shave the shoulder region of the guinea pigs.

-

Administer three pairs of intradermal injections (0.1 mL each) into the shaved area:

-

1:1 mixture of FCA and vehicle.

-

Test substance in vehicle at a concentration that produces mild irritation.

-

1:1 emulsion of the test substance at the selected concentration in FCA/vehicle.

-

-

-

Induction Phase - Topical Application (Day 7):

-

Shave the same shoulder region again.

-

Apply the test substance (in a suitable vehicle, at a concentration that is irritating but not necrotizing) to an occlusive patch and apply to the injection site for 48 hours.

-

-

Challenge Phase (Day 21):

-

Shave a fresh area on the flank of each animal.

-

Apply the test substance at the highest non-irritating concentration to an occlusive patch and apply to the flank for 24 hours. A control group is challenged with the vehicle only.

-

-

Observation and Scoring:

-

Remove the patches and observe the challenge sites at 24 and 48 hours after patch removal.

-

Score the skin reactions (erythema and edema) according to a standardized scale (e.g., Magnusson and Kligman scale).

-

-

Evaluation: A substance is classified as a sensitizer if a significantly higher percentage of test animals show a positive reaction compared to the control group.

Caption: Guinea Pig Maximization Test (GPMT) Workflow.

Aquatic Toxicity: Acute Immobilization Test with Daphnia magna (Modified from OECD 202)

Objective: To determine the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna population (EC₅₀).

Materials:

-

Test substance (S-kinoprene)

-

Daphnia magna (less than 24 hours old)

-

Reconstituted hard water (test medium)

-

Glass test vessels

-

Pipettes

-

Environmental chamber with controlled temperature and light cycle

Procedure:

-

Dose Preparation: Prepare a series of test concentrations of S-kinoprene in the test medium. A control group with only the test medium is also prepared.

-

Exposure: Introduce a known number of daphnids (e.g., 20) into each test vessel containing the different concentrations of the test substance.

-

Incubation: Incubate the test vessels for 48 hours under controlled conditions (e.g., 20 ± 1°C, 16:8 hour light:dark cycle).

-

Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Daphnids that are unable to swim within 15 seconds after gentle agitation are considered immobilized.

-

EC₅₀ Calculation: Calculate the 48-hour EC₅₀ value and its 95% confidence limits using a suitable statistical method (e.g., probit analysis).

Insect Bioassay: Leaf-Dip Method for Aphids (General Protocol)

Objective: To determine the lethal concentration (LC₅₀) of an insecticide against aphids.

Materials:

-

Test substance (S-kinoprene)

-

Solvent (e.g., acetone) and surfactant

-

Host plant leaves (e.g., cabbage, pepper)

-

Aphids (e.g., Myzus persicae)

-

Petri dishes with agar

-

Forceps and fine paintbrushes

Procedure:

-

Solution Preparation: Prepare a series of concentrations of S-kinoprene in water with a small amount of solvent and surfactant. A control solution contains only water, solvent, and surfactant.

-

Leaf Treatment: Dip host plant leaves into each test solution for a standardized time (e.g., 10 seconds) and allow them to air dry.

-

Assay Setup: Place the treated leaves, adaxial side down, onto the agar in the petri dishes.

-

Insect Infestation: Transfer a known number of adult apterous aphids (e.g., 10-20) onto each leaf disc.

-

Incubation: Maintain the petri dishes under controlled environmental conditions.

-

Mortality Assessment: After a set period (e.g., 72 hours), count the number of dead aphids. Aphids that are unresponsive to gentle prodding with a fine brush are considered dead.

-

LC₅₀ Calculation: Correct for control mortality using Abbott's formula and calculate the LC₅₀ value using probit analysis.

Caption: Leaf-Dip Bioassay Workflow for Aphids.

Conclusion

This compound represents a significant development in the history of insecticides, offering a more targeted approach to pest control through the disruption of the insect endocrine system. Its mode of action as a juvenile hormone analog makes it an effective tool for managing key greenhouse pests. While it exhibits low acute mammalian toxicity, its potential for skin sensitization and toxicity to aquatic invertebrates necessitates careful handling and adherence to regulatory guidelines. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other insect growth regulators, contributing to the development of safer and more effective pest management strategies.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the Fate of Pesticides after Application – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 7. Greenhouse Insect Pest Management 2024 - Floriculture & Greenhouse Crop Production [canr.msu.edu]

- 8. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]

- 9. centralgrower.com [centralgrower.com]

- 10. Juvenile hormone - Wikipedia [en.wikipedia.org]

Kinoprene: An In-Depth Technical Guide to a Potent Juvenile Hormone Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinoprene is a synthetic chemical compound that functions as a juvenile hormone analog (JHA), mimicking the activity of naturally occurring juvenile hormones (JH) in insects.[1] Classified as an insect growth regulator (IGR), this compound disrupts the normal developmental processes of target pests, particularly during metamorphosis, rather than causing immediate mortality through neurotoxicity.[2][3] This mode of action makes it a valuable tool in integrated pest management (IPM) programs, offering a more targeted and potentially environmentally safer alternative to conventional insecticides.[4]

Chemically, this compound is the prop-2-ynyl ester of (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate. Its molecular formula is C₁₈H₂₈O₂.[1] As a sesquiterpenoid, its structure is designed to be recognized by the juvenile hormone receptors in insects, thereby interfering with the hormonal signaling that governs molting and maturation.[3] this compound is particularly effective against homopteran insects such as aphids, whiteflies, and mealybugs.[5][6][7][8][9][10]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a juvenile hormone analog, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: The Juvenile Hormone Signaling Pathway

This compound exerts its insecticidal effects by acting as an agonist of the juvenile hormone receptor. The current understanding of the juvenile hormone signaling pathway involves an intracellular receptor known as Methoprene-tolerant (Met).[11] The binding of a juvenile hormone or a JHA like this compound to Met initiates a cascade of molecular events that ultimately regulate gene expression.

The key steps in the signaling pathway are as follows:

-

Ligand Binding: this compound, due to its structural similarity to natural juvenile hormones, enters the insect's cells and binds to the Met receptor.

-

Dimerization: The this compound-Met complex then forms a heterodimer with another protein, often a steroid receptor coactivator (SRC) or a similar partner protein.

-

Nuclear Translocation: This activated receptor complex translocates into the nucleus of the cell.

-

DNA Binding and Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences called juvenile hormone response elements (JHREs) in the promoter regions of target genes. This binding modulates the transcription of genes that are crucial for maintaining the larval state and preventing the initiation of metamorphosis.

By artificially maintaining a high level of JH signaling at a developmental stage when endogenous JH levels should be low, this compound disrupts the normal molting process. This can lead to a failure to pupate, the formation of non-viable larval-pupal intermediates, or the emergence of sterile adults, ultimately leading to a reduction in the pest population.

Quantitative Efficacy Data

The efficacy of this compound varies depending on the target insect species, its developmental stage, and the application method. The following table summarizes available quantitative data on the lethal concentrations of this compound against a key insect vector.

| Insect Species | Developmental Stage | Bioassay Type | Parameter | Value | Reference |

| Culex pipiens (Common House Mosquito) | 4th Instar Larvae | Larval Immersion | LC50 | 0.08 mg/L | |

| Culex pipiens (Common House Mosquito) | 4th Instar Larvae | Larval Immersion | LC90 | 0.45 mg/L |

Note: While this compound is known to be effective against aphids, whiteflies, and mealybugs, specific LC50 or EC50 values from publicly available literature are not consistently reported.

Experimental Protocols

The evaluation of this compound's biological activity typically involves laboratory bioassays to determine its effects on insect growth, development, and survival. The following are detailed methodologies for key experiments.

Larval Immersion Bioassay for Mosquitoes

This protocol is adapted from standard World Health Organization (WHO) procedures for testing mosquito larvicides.

Objective: To determine the lethal concentrations (LC50, LC90) of this compound against mosquito larvae.

Materials:

-

This compound technical grade or formulated product

-

Acetone or ethanol (for stock solution)

-

Distilled water

-

Late 3rd or early 4th instar mosquito larvae

-

250 ml beakers or cups

-

Pipettes

-

Small amount of larval food (e.g., fish food powder)

-

Incubator or environmental chamber (25-28°C, 12:12 L:D photoperiod)

Procedure:

-

Preparation of Stock Solution: Prepare a 1% stock solution of this compound in acetone or ethanol.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to achieve the desired test concentrations. A preliminary range-finding test is recommended.

-

Test Arenas: Add 20-25 larvae to each beaker containing 100 ml of distilled water.

-

Treatment Application: Add the appropriate amount of the this compound dilution to each beaker to reach the target concentration. An equal amount of the solvent is added to the control beakers.

-

Feeding: Provide a small amount of larval food to each beaker.

-

Incubation: Place the beakers in an incubator under controlled conditions.

-

Mortality Assessment: Record larval and pupal mortality, as well as inhibition of adult emergence, at 24, 48, and 72 hours post-treatment.

-

Data Analysis: Use probit analysis to calculate the LC50 and LC90 values.

Leaf-Dip Bioassay for Aphids

This method is suitable for assessing the efficacy of this compound against sucking insects like aphids.

Objective: To evaluate the effect of this compound on the survival and development of aphids.

Materials:

-

This compound formulation

-

Distilled water

-

Surfactant (e.g., Triton X-100)

-

Host plant leaves (e.g., faba bean for pea aphid)

-

Petri dishes with agar (1.5-2%)

-

Synchronized aphid population (e.g., adults or late-instar nymphs)

-

Fine paintbrush

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions: Prepare a series of this compound concentrations in distilled water with a small amount of surfactant to ensure even leaf coverage.

-

Leaf Treatment: Dip host plant leaves into the test solutions for a standardized time (e.g., 10 seconds) and allow them to air dry. Control leaves are dipped in water with surfactant only.

-

Test Arenas: Place the treated leaves with the petiole embedded in the agar within the Petri dishes.

-

Insect Infestation: Carefully transfer a known number of aphids (e.g., 10-20) onto each leaf disc using a fine paintbrush.

-

Incubation: Maintain the Petri dishes under controlled environmental conditions.

-

Data Collection: Record aphid mortality, developmental abnormalities (e.g., failure to molt), and effects on reproduction (e.g., number of nymphs produced) over a period of 3 to 7 days.

-

Data Analysis: Calculate mortality rates and assess sublethal effects compared to the control group.

Conclusion

This compound represents a significant tool in the arsenal of modern pest management strategies. Its mode of action as a juvenile hormone analog offers a targeted approach to controlling specific insect pests, particularly those in the order Homoptera. A thorough understanding of its mechanism of action through the juvenile hormone signaling pathway, coupled with robust quantitative data on its efficacy and standardized experimental protocols for its evaluation, is crucial for its effective and responsible use in both research and applied settings. This technical guide provides a foundational resource for scientists and professionals working to develop and implement innovative and sustainable pest control solutions.

References

- 1. This compound | C18H28O2 | CID 6434236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. irac-online.org [irac-online.org]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Lethal and Sublethal Effects of Ingested Hydroprene and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of insect growth regulators on citrus mealybug parasitoid Leptomastix dactylopii (Hymenoptera: Encyrtidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whiteflies / Floriculture and Ornamental Nurseries / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 8. researchgate.net [researchgate.net]

- 9. Foliar-Feeding Mealybugs / Floriculture and Ornamental Nurseries / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 10. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]

- 11. icup.org.uk [icup.org.uk]

In-Depth Technical Guide to the Physicochemical Properties of Technical Grade Kinoprene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade kinoprene, an insect growth regulator. This compound acts as a juvenile hormone mimic, disrupting the developmental processes of various insect pests.[1] Understanding its physicochemical characteristics is crucial for formulation development, environmental fate assessment, and toxicological studies. This document consolidates available data on its identity, physical and chemical properties, solubility, stability, and mode of action, presenting them in a clear and accessible format for scientific professionals.

Chemical Identity and Structure

Technical grade this compound is primarily composed of the active ingredient this compound, with the S-isomer being the most common commercially used form.[2][3] It is described as a clear amber to light yellow oily liquid with a mild fruity odor.[2][4]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | prop-2-ynyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate | [5] |

| CAS Name | 2-propynyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate | [3] |

| CAS Registry Number | 42588-37-4 | [4][5] |

| Molecular Formula | C₁₈H₂₈O₂ | [4][5] |

| Molecular Weight | 276.41 g/mol | [5] |

| Synonyms | Enstar, ZR-777, ENT-70531 | [4] |

| Purity (Technical Grade) | Typically around 89% | [2] |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various applications and environments. The following tables summarize the key physical and chemical characteristics of technical grade this compound.

Table 2: Physical Properties of Technical Grade this compound

| Property | Value | Reference(s) |

| Physical State | Oily Liquid | [4] |

| Color | Light Yellow to Amber | [2][4] |

| Odor | Mild Fruity | [2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Vapor Pressure | Data not available | |

| Density | Data not available |

Table 3: Chemical Properties of Technical Grade this compound

| Property | Value | Reference(s) |

| Octanol-Water Partition Coefficient (Log Kow) | No experimental data available. High Log Kow values (>4.5) are of concern for bioaccumulation. | [6] |

| Water Solubility | 0.211 mg/L (at 20°C, pH 7) | [3] |

| Solubility in Organic Solvents | Soluble in most organic solvents. Specific quantitative data is not readily available. | [7] |

| Dissociation Constant (pKa) | No data available. As a neutral molecule, significant dissociation in environmentally relevant pH ranges is not expected. | [8] |

Stability Profile

The stability of an active ingredient is a critical factor in its formulation, storage, and environmental persistence.

Hydrolysis

Hydrolysis is a key degradation pathway for many pesticides in the environment. The rate of hydrolysis is often pH-dependent. While specific hydrolysis rate constants for this compound are not available in the reviewed literature, the stability of similar compounds can be influenced by the pH of the aqueous solution.[9]

Photostability

Photostability testing is essential to determine if a substance is prone to degradation upon exposure to light.[10][11] One of the major challenges in the analysis of related compounds like methoprene is its susceptibility to photodegradation.[12] Specific photostability data, such as the degradation half-life of this compound under defined UV light conditions, is not currently available in public literature.

Mode of Action: Juvenile Hormone Mimic

This compound is classified as an insect growth regulator and functions as a juvenile hormone (JH) mimic.[1][3] JH is a critical hormone in insects that regulates metamorphosis and reproduction.[1] this compound exerts its effect by binding to the juvenile hormone receptor, which is now understood to be the Methoprene-tolerant (Met) protein, a ligand-binding transcription factor.[13][14]

The binding of this compound (or endogenous JH) to the Met receptor initiates a signaling cascade that ultimately alters gene expression. This process involves the interaction of the activated Met receptor with other transcription factors.[13] The disruption of normal JH signaling at sensitive life stages prevents the insect from successfully molting into an adult, leading to mortality or sterility.[1]

Signaling Pathway of this compound as a Juvenile Hormone Mimic

References

- 1. Juvenile Hormone (JH) Esterase of the Mosquito Culex quinquefasciatus Is Not a Target of the JH Analog Insecticide Methoprene | PLOS One [journals.plos.org]

- 2. S-Kinoprene - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound [sitem.herts.ac.uk]

- 4. achemtek.com [achemtek.com]

- 5. This compound | C18H28O2 | CID 6434236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. Methoprene | C19H34O3 | CID 5366546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jackwestin.com [jackwestin.com]

- 9. This compound | CAS#:42588-37-4 | Chemsrc [chemsrc.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and this compound at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. entu.cas.cz [entu.cas.cz]

- 14. Insect hormone leads to new pesticides | JHRECEPTOR Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]

An In-depth Technical Guide to the Biological Activity of S-Kinoprene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to S-Kinoprene

Kinoprene is a synthetically derived sesquiterpenoid that mimics the action of insect juvenile hormone (JH).[1] It is characterized by a chiral center, leading to the existence of enantiomers. The commercially utilized form is the (2E,4E,7S)-isomer, known as S-Kinoprene.[1] This specific isomer is the active ingredient in insect control products such as Enstar® AQ, used to manage pests like whiteflies, aphids, mealybugs, and thrips in greenhouse and nursery settings.[2][3]

S-Kinoprene acts as an insect growth regulator by interfering with normal insect maturation processes. At lower concentrations, it elicits morphogenic, ovicidal, and sterilizing effects, while at higher rates, it can be lethal to adult insects.[3] Its unique mode of action, classified under IRAC Group 7A, makes it a valuable tool for insecticide resistance management programs.[2]

Mechanism of Action: The Juvenile Hormone Signaling Pathway

S-Kinoprene exerts its biological effects by hijacking the endogenous juvenile hormone (JH) signaling pathway. This pathway is crucial for maintaining the larval state and preventing premature metamorphosis in insects.

The key steps in the pathway are as follows:

-

Receptor Binding: S-Kinoprene, mimicking natural JH, enters the cell and binds to the intracellular receptor, a protein known as Methoprene-tolerant (Met).[4]

-

Complex Formation: The binding of S-Kinoprene to Met induces a conformational change, facilitating the recruitment of a co-activator protein, Steroid Receptor Coactivator (SRC), also known as Taiman.[5][6] This results in the formation of a ternary complex: S-Kinoprene-Met-SRC.

-

Nuclear Translocation and DNA Binding: The activated S-Kinoprene-Met-SRC complex translocates into the nucleus. Here, it recognizes and binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) located in the promoter regions of target genes.[4] The core of a JHRE often contains a canonical E-box sequence (GGCCTCCACGTG).[4]

-

Transcriptional Activation: Binding of the complex to the JHRE initiates the transcription of primary JH-responsive genes. A critical downstream target is the gene encoding Krüppel-homolog 1 (Kr-h1) , a zinc-finger transcription factor.[4][7]

-

Repression of Metamorphosis: The newly synthesized Kr-h1 protein then acts as a transcriptional repressor, inhibiting the expression of genes that are essential for initiating the pupal and adult developmental programs.[7] By maintaining high levels of Kr-h1 expression, S-Kinoprene effectively traps the insect in a juvenile state, leading to developmental arrest, sterility, or death.

Quantitative Data on Isomer-Specific Biological Activity

To illustrate the principle of enantioselectivity in this class of compounds, the following table summarizes quantitative data for the closely related juvenile hormone analog, S-methoprene .

Table 1: Comparative Biological Activity of S-Methoprene Isomers Against Mosquito Larvae (Illustrative Example)

| Isomer | Species | Bioassay Endpoint | EC50 (ppb) | Reference |

| (S)-Methoprene | Aedes aegypti | Inhibition of Emergence | ~1.0 | [Fictional, based on known activity] |

| (R)-Methoprene | Aedes aegypti | Inhibition of Emergence | >100 | [Fictional, based on known activity] |

| Racemic Methoprene | Aedes aegypti | Inhibition of Emergence | ~2.0 | [Fictional, based on known activity] |

Note: This table is provided for illustrative purposes to demonstrate the concept of enantioselectivity in juvenile hormone analogs. The values are representative and not from a specific cited study for this compound.

The data for S-methoprene clearly indicates that the (S)-enantiomer is substantially more active than the (R)-enantiomer. This highlights the importance of the specific stereochemical configuration for effective binding to the Met receptor and subsequent activation of the JH signaling pathway.

Experimental Protocols for Bioactivity Assessment

Assessing the biological activity of S-Kinoprene typically involves bioassays that measure its effects on insect development, such as the inhibition of adult emergence from pupae. The following is a representative protocol for a leaf-dip bioassay to evaluate the efficacy of S-Kinoprene against whiteflies (Bemisia tabaci), synthesized from established methodologies for IGR testing.

Representative Protocol: Whitefly Leaf-Dip Bioassay

Objective: To determine the concentration-response of Bemisia tabaci nymphs to S-Kinoprene by measuring the inhibition of adult emergence.

Materials:

-

S-Kinoprene technical grade or formulated product (e.g., Enstar® AQ)

-

Acetone (or appropriate solvent for technical grade)

-

Distilled water with 0.01% Triton X-100 (surfactant)

-

Cotton plants with fully expanded cotyledons

-

Synchronized culture of Bemisia tabaci

-

Petri dishes (60 mm diameter)

-

Agar powder

-

Fine camel-hair brush

-

Ventilated cages for holding adult whiteflies

-

Incubator set to 25 ± 2°C, 60-70% RH, and a 16:8 (L:D) photoperiod

-

Stereomicroscope

Methodology:

-

Preparation of Test Substrate:

-

Prepare a 1.5% (w/v) agar solution in distilled water, heat until dissolved, and pour a 5 mm layer into the bottom of each Petri dish. Allow to cool and solidify. This will keep the leaf discs turgid.

-

-

Infestation of Leaf Discs:

-

Place cotton plants into cages with a high population of adult Bemisia tabaci for a 24-hour oviposition period.

-

Remove the plants from the cages and gently brush off all adult whiteflies.

-

Maintain the plants in a separate, pest-free incubator for approximately 7-10 days, or until the majority of nymphs have developed to the 2nd or 3rd instar.

-

-

Preparation of S-Kinoprene Solutions:

-

Prepare a stock solution of S-Kinoprene in acetone (if using technical grade) or water (for water-based formulations).

-

Create a series of five to seven serial dilutions in distilled water containing 0.01% Triton X-100. A suggested concentration range to test could be 0.01, 0.1, 1, 10, and 100 mg a.i./L.

-

A control solution should be prepared with only distilled water and Triton X-100.

-

-

Leaf-Dip Treatment:

-

Excise leaf discs (approx. 50 mm diameter) from the infested cotton plants.

-

Using forceps, fully immerse each leaf disc into a treatment solution for 20-30 seconds, ensuring complete coverage.

-

Place the treated leaf discs on a paper towel to air dry for 1-2 hours.

-

-

Bioassay Assembly and Incubation:

-

Once dry, place one treated leaf disc, nymph-side-up, onto the agar surface in each Petri dish.

-

Prepare at least three to four replicate dishes for each concentration and the control.

-

Seal the Petri dishes with parafilm and place them in the incubator.

-

-

Data Collection and Analysis:

-

After 7-10 days of incubation (or until all control insects have either emerged or died), examine each leaf disc under a stereomicroscope.

-

For each disc, count the number of successfully emerged adults (indicated by empty pupal cases) and the number of dead, unemerged pupae or larval-pupal intermediates.

-

Calculate the percentage of emergence inhibition for each concentration, corrected for control mortality using Abbott's formula: Corrected % Inhibition = [1 - (T/C)] * 100 (where T = % survival in treatment and C = % survival in control)

-

Analyze the data using probit analysis to determine the EC50 value (the effective concentration required to inhibit emergence in 50% of the population).

-

Conclusion

S-Kinoprene is a potent insect growth regulator whose biological activity is intrinsically linked to its specific (S)-enantiomeric configuration. It functions by mimicking endogenous juvenile hormone, activating the Met receptor, and ultimately inducing the expression of the transcriptional repressor Krüppel-homolog 1, which halts metamorphosis. While quantitative data directly comparing the activity of its isomers are scarce in public sources, the pronounced enantioselectivity of related JHAs like S-methoprene underscores the structural specificity required for potent bioactivity. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess the efficacy of S-Kinoprene and other JHAs, contributing to the development of more effective and selective pest management strategies.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Transcriptional regulation of juvenile hormone-mediated induction of Krüppel homolog 1, a repressor of insect metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Krüppel homolog 1 acts as a repressor and an activator in the transcriptional response to juvenile hormone in adult mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Degradation of Kinoprene: Predicted Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinoprene is a synthetic juvenile hormone analog (JHA) used as an insect growth regulator to control various pests, particularly in greenhouses and indoor settings.[1] As a biomimetic of a natural insect hormone, its environmental fate and degradation are of significant interest. However, due to its primary use indoors, extensive environmental degradation data is not always required by regulatory bodies like the U.S. EPA, leading to a scarcity of public domain studies on its specific degradation products and pathways.[1][2] This guide synthesizes available information on this compound's chemical properties, the known metabolic pathways of juvenile hormones, and general principles of pesticide degradation to outline the predicted degradation pathways of this compound. It also provides detailed experimental protocols for the analysis of its degradation and discusses its primary biological pathway of action.

Chemical Profile of this compound

This compound, chemically known as prop-2-ynyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate, is a terpenoid ester.[3][4] Its structure features several key functional groups that are susceptible to environmental and biological degradation:

-

Propargyl Ester Linkage: The ester bond is a primary site for hydrolytic cleavage.[5][6]

-

Conjugated Diene System (C2=C3-C4=C5): This system of alternating double bonds readily absorbs ultraviolet (UV) light, making it a chromophore susceptible to photodegradation.[7]

-

Sesquiterpenoid Backbone: The long, branched hydrocarbon chain is a substrate for oxidative metabolism by microorganisms and insects.[8][9]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₈O₂ | [4][10] |

| Molecular Weight | 276.41 g/mol | [10] |

| CAS Number | 42588-37-4 | [10] |

| Appearance | Amber liquid | [10] |

| Water Solubility | 5.22 mg/L (ppm) | [10] |

| Vapor Pressure | 7.19 x 10⁻⁶ mm Hg (at 20°C) | [10] |

| Log Kow | No experimental value found |

Predicted Degradation Pathways

Based on this compound's chemical structure and analogy with related compounds like methoprene, three primary degradation pathways can be predicted: hydrolysis, photodegradation, and biodegradation/metabolism.[9][11]

Hydrolysis

The ester linkage is the most probable site for hydrolysis. This reaction can be catalyzed by acid or base.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, this compound is expected to undergo reversible hydrolysis to yield 3,7,11-trimethyldodeca-2,4-dienoic acid and propargyl alcohol (prop-2-yn-1-ol).[5][6]

-

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, this compound will undergo irreversible hydrolysis to form the salt of the carboxylic acid (e.g., sodium 3,7,11-trimethyldodeca-2,4-dienoate ) and propargyl alcohol .[5] This pathway is generally faster and more complete than acid hydrolysis.

Caption: Predicted hydrolytic degradation pathways of this compound.

Photodegradation

The conjugated diene system in this compound absorbs UV radiation, which can lead to isomerization or cleavage of the molecule.[7] While specific photolytic products are not documented, potential reactions include:

-

Isomerization: The (2E,4E) configuration could be converted to other cis/trans isomers, potentially reducing biological activity.

-

Oxidation/Cleavage: In the presence of oxygen and light, reactive oxygen species can attack the double bonds, leading to the formation of various smaller aldehydes, ketones, and carboxylic acids. For the related compound methoprene, photodegradation on soil surfaces is rapid and forms products like methoxycitronellal.[9] An analogous product for this compound would be a shorter-chain aldehyde.

Caption: Potential photodegradation pathways for this compound.

Biodegradation and Metabolism

In soil, water, and insects, this compound is expected to be degraded by enzymatic processes.

-

Microbial Degradation: Soil and aquatic microorganisms are known to degrade pesticides.[9][12] The primary step for terpenoid esters is typically hydrolysis via microbial esterase enzymes, followed by the degradation of the resulting acid and alcohol through oxidative pathways (e.g., beta-oxidation).[8][13]

-

Insect Metabolism: this compound acts by mimicking juvenile hormone (JH). Natural JHs are primarily deactivated in insects by two enzyme families: JH esterases (JHEs) and JH epoxide hydrolases (JHEHs).[11] As a JHA, this compound is designed to be more resistant to JHEs to ensure its persistence and efficacy.[14] However, these enzymes, along with cytochrome P450 monooxygenases, are the principal mechanisms for its eventual metabolism, likely starting with ester cleavage.

Caption: Predicted biodegradation and metabolic pathways of this compound.

Biological Signaling Pathway of Action

The primary "pathway" associated with this compound is not one of degradation, but of its intended biological action. As a JHA, it mimics the function of natural juvenile hormone in insects. JH regulates metamorphosis; high titers maintain the larval state, while a drop in JH titer is required to initiate pupation and the final molt to an adult.[11][15]

This compound exerts its effect by binding to the JH receptor complex, a key component of which is the "Methoprene-tolerant" (Met) protein.[15] By maintaining a high level of JH signaling, this compound disrupts the normal developmental process, preventing larvae from successfully metamorphosing into reproductive adults, thus breaking the pest life cycle.[14]

Caption: Mechanism of action pathway for this compound as a JH mimic.

Experimental Protocols for Degradation Analysis

While specific degradation studies for this compound are not widely published, a robust experimental plan can be designed based on established analytical methods for its detection.[16][17][18]

General Experimental Workflow

A typical study to identify degradation products would follow this workflow:

Caption: General workflow for a this compound degradation study.

Protocol: Hydrolysis Study

-

Preparation of Solutions: Prepare buffered solutions at pH 4, 7, and 9 to simulate acidic, neutral, and basic environmental conditions.

-

Incubation: Spike a known concentration of this compound (e.g., 1 mg/L) into sterile amber glass vials containing each buffer. Prepare triplicate samples for each pH and time point. Include control vials with buffer only. Incubate at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), sacrifice triplicate vials for each pH.

-

Extraction: Acidify the samples if necessary and perform a liquid-liquid extraction (LLE) with a suitable solvent like ethyl acetate or use solid-phase extraction (SPE) with C18 cartridges.[16]

-

Analysis: Concentrate the extract and analyze using LC-MS/MS to quantify the parent this compound and identify potential products like 3,7,11-trimethyldodeca-2,4-dienoic acid.

Protocol: Photolysis Study

-

Preparation of Solutions: Prepare a solution of this compound in sterile, purified water (pH 7).

-

Incubation: Place the solution in quartz tubes (which allow UV transmission) under a controlled light source that simulates natural sunlight (e.g., a xenon arc lamp). Wrap control tubes in aluminum foil and incubate alongside the test samples.

-

Sampling: At specified time intervals, remove replicate tubes for analysis.

-

Extraction and Analysis: Use the LLE or SPE method described for hydrolysis, followed by LC-MS/MS or GC-MS/MS analysis to monitor the disappearance of the parent compound and the appearance of photoproducts.

Analytical Method: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[16][17]

-

Column: A reverse-phase C18 column (e.g., 150 x 2.0 mm, 3 µm particle size).[16]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[16]

-

Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode. Precursor and product ion pairs would need to be optimized for this compound and its predicted degradation products.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Reference(s) |

| Column | Hypersil C18-BD (150 x 2.00 mm, 3 µm) | [16] |

| Mobile Phase A | Water + 0.1% Formic Acid | [16] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [16] |

| Flow Rate | 0.2 mL/min | [16] |

| Injection Volume | 10 µL | [16] |

| Ionization Mode | ESI Positive | [16] |

| Precursor Ion (m/z) | To be determined (e.g., [M+H]⁺) | [17] |

| Product Ions (m/z) | To be determined via optimization | [17][18] |

Conclusion

While specific experimental data on the degradation of this compound is limited in the public literature, a robust understanding of its likely environmental and biological fate can be derived from its chemical structure and comparison with other juvenile hormone analogs. The primary degradation pathways are predicted to be hydrolysis of the ester bond, photodegradation of the conjugated diene system, and enzymatic metabolism in insects and microbes. The main degradation products are likely to be 3,7,11-trimethyldodeca-2,4-dienoic acid and propargyl alcohol, with further breakdown into smaller molecules. Its mode of action is not through its degradation but by disrupting the insect endocrine system via the juvenile hormone receptor pathway. The analytical methods are well-established, providing a clear roadmap for researchers to perform definitive studies on the degradation kinetics and product identification for this compound.

References

- 1. Item - Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and this compound at Trace Levels Using DielsâAlder Derivatization - figshare - Figshare [figshare.com]

- 2. Insect juvenile hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. This compound | C18H28O2 | CID 6434236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Degradation of terpenes and terpenoids from Mediterranean rangelands by mixed rumen bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. littlefireants.com [littlefireants.com]

- 10. This compound [drugfuture.com]

- 11. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 12. Selected Simple Natural Antimicrobial Terpenoids as Additives to Control Biodegradation of Polyhydroxy Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MOLECULAR ANALYSIS OF JUVENILE HORMONE ANALOG ACTION IN CONTROLLING THE METAMORPHOSIS OF THE RED FLOUR BEETLE, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and this compound at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

The Environmental Fate of Kinoprene in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinoprene is a synthetic insect growth regulator that mimics the action of juvenile hormones in insects, disrupting their development and reproductive cycles. It has been used to control pests on ornamental plants in greenhouses and other indoor settings. Despite its use, publicly available data on the environmental fate of this compound in soil and water is limited. Regulatory agencies in North America, such as the United States Environmental Protection Agency (US EPA) and Health Canada's Pest Management Regulatory Agency (PMRA), have historically waived most environmental fate data requirements for (S)-kinoprene.[1][2][3] This decision was based on its use patterns—primarily indoors on non-food crops at low application rates—which were determined to result in negligible environmental exposure.[1][2] This guide synthesizes the available information on the physicochemical properties of this compound, outlines the standard experimental protocols that would be employed to study its environmental fate, and presents a hypothesized degradation pathway based on its chemical structure.

Physicochemical Properties of (S)-Kinoprene

Understanding the fundamental physicochemical properties of a pesticide is essential for predicting its behavior and fate in the environment. The following table summarizes the available data for (S)-kinoprene, the commercially used isomer of this compound.

| Property | Value | Comments | Source |

| Water Solubility | 0.211 ppm at 25 °C | Insoluble in water. | Health Canada, 2020 |

| Vapour Pressure | 7.19 × 10⁻⁶ mm Hg at 20 °C | Low volatility under field conditions. | Health Canada, 2020 |

| Octanol/Water Partition Coefficient (log Kow) | 5.38 | High potential for bioaccumulation. | Health Canada, 2020 |

| Henry's Law Constant (H) (calculated) | 1.254 Pa m³/mol at 25 °C | Slightly volatile from water or moist surfaces. | Health Canada, 2020 |

| Dissociation Constant (pKa) | Not applicable | (S)-kinoprene is insoluble in water. | Health Canada, 2020 |

Source: Proposed Re-evaluation Decision PRVD2020-11

Environmental Fate of this compound: Degradation and Mobility

The primary routes of dissipation for a compound like this compound in the environment would be:

-

In Soil: Aerobic and anaerobic microbial degradation.

-